molecular formula C12H17N B1452497 5-Methyl-2-phenylpiperidine CAS No. 1341618-99-2

5-Methyl-2-phenylpiperidine

Cat. No. B1452497
M. Wt: 175.27 g/mol
InChI Key: IWCFBBFSWZZNCW-UHFFFAOYSA-N
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Description

5-Methyl-2-phenylpiperidine is a chemical compound with the molecular formula C12H17N . It has a molecular weight of 175.27 . This compound belongs to the class of organic compounds known as piperidines, which are characterized by a six-membered heterocycle including one nitrogen atom and five carbon atoms .


Synthesis Analysis

Piperidines, including 5-Methyl-2-phenylpiperidine, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Molecular Structure Analysis

The molecular structure of 5-Methyl-2-phenylpiperidine consists of a six-membered heterocycle including one nitrogen atom and five carbon atoms . The average mass of this compound is 175.270 Da, and its monoisotopic mass is 175.136093 Da .


Chemical Reactions Analysis

Piperidine derivatives, including 5-Methyl-2-phenylpiperidine, have been the subject of numerous studies focusing on their synthesis and pharmacological applications . These studies have explored various intra- and intermolecular reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

The predicted boiling point of 5-Methyl-2-phenylpiperidine is 266.8±19.0 °C, and its predicted density is 0.938±0.06 g/cm3 . The predicted pKa value of this compound is 9.78±0.10 .

Scientific Research Applications

Application Summary

5-Methyl-2-phenylpiperidine derivatives are extensively used in pharmacology for their therapeutic properties. They are present in various classes of pharmaceuticals and have shown potential as analgesics, anti-inflammatory agents, and more .

Methods of Application

The synthesis of these derivatives often involves multicomponent reactions, cyclization, and amination processes. The specific methods depend on the desired pharmacological activity and the compound being synthesized .

Results

The outcomes include the development of compounds with significant biological activity. For instance, certain derivatives have been found to exhibit analgesic properties comparable to established drugs in the market .

Methods of Application

Drug discovery processes typically involve the design, synthesis, and biological evaluation of piperidine derivatives. High-throughput screening methods are used to assess the biological activity of these compounds .

Results

Several piperidine derivatives have progressed to clinical trials, showing promise in treating various diseases. Quantitative data from these trials indicate improved efficacy and reduced side effects compared to existing treatments .

Methods of Application

Techniques such as hydrogenation and cycloaddition are employed to synthesize complex molecules. The conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcomes .

Results: The synthesis of complex molecules has been successful, with yields often exceeding 80%, indicating the efficiency of the methods used .

Methods of Application: These applications involve the synthesis of piperidine derivatives followed by in vitro and in vivo testing to determine their efficacy in crossing the blood-brain barrier and interacting with specific neural targets .

Results: Some derivatives have shown the ability to improve cognitive functions in animal models, with potential applications in treating neurodegenerative diseases .

Methods of Application: The research involves synthesizing derivatives and testing them against various microbial strains using assays like MIC (Minimum Inhibitory Concentration) to determine their effectiveness .

Results: Studies have shown that certain derivatives possess strong antimicrobial activity, with MIC values indicating low concentrations needed to inhibit microbial growth .

Methods of Application: Derivatives are synthesized and subjected to assays that measure their ability to neutralize free radicals, such as DPPH (2,2-diphenyl-1-picrylhydrazyl) assays .

Results: The results have demonstrated that some piperidine derivatives exhibit significant antioxidant activity, which could be beneficial in preventing diseases associated with oxidative stress .

Methods of Application

The research involves synthesizing piperidine derivatives and testing their vasodilatory effects on arterial blood vessels. The compounds are evaluated for their ability to relax vascular smooth muscle .

Results: Some derivatives have shown promising results in preclinical trials, indicating a reduction in blood pressure levels without significant side effects .

Methods of Application

These compounds are tested for their ability to inhibit enzymes involved in the coagulation cascade. Assays like prothrombin time (PT) and activated partial thromboplastin time (aPTT) are used to assess their efficacy .

Results: Initial studies suggest that certain derivatives can effectively prolong clotting times, offering a potential therapeutic option for thrombosis prevention .

Methods of Application: Derivatives are synthesized and subjected to behavioral assays in animal models to evaluate their efficacy in alleviating symptoms of depression .

Results: Some compounds have demonstrated antidepressant-like effects, improving behavioral scores in models of chronic mild stress .

Methods of Application: Compounds are tested using various antioxidant assays, such as the ability to quench DPPH radicals, to measure their effectiveness .

Results: Studies have found that derivatives like Piperine exhibit strong antioxidant activity, which could be leveraged in pharmaceutical applications .

Methods of Application: These effects are studied both in vitro and in vivo, with compounds being tested against cancer cell lines and in animal models .

Results: The results indicate that some piperidine alkaloids can inhibit cancer cell growth and metastasis, offering potential for cancer therapy .

Methods of Application: The research includes synthesizing derivatives and testing their bronchodilatory effects in models of asthma .

Results: Early findings suggest that certain derivatives can alleviate asthma symptoms by relaxing the muscles in the airways .

Methods of Application: These compounds are tested for their ability to block nerve impulses in localized areas without affecting overall consciousness .

Results: Some derivatives have shown to be effective in providing local anesthesia with minimal side effects, indicating their potential for medical use .

Methods of Application: Derivatives are synthesized and tested in vitro and in vivo for their ability to reduce inflammatory markers and symptoms in disease models .

Results: Promising results have been obtained, with some compounds significantly reducing inflammation in preclinical trials .

Methods of Application: Compounds are evaluated for their ability to modulate neurotransmitter systems and prevent seizures in animal models .

Results: Several derivatives have demonstrated potential as antiepileptic agents, with reduced frequency and severity of seizures observed .

Methods of Application: These compounds are tested for their ability to interact with dopamine receptors and other targets relevant to psychotic symptoms .

Results: Some derivatives have shown promising antipsychotic activity, with potential for fewer side effects compared to current medications .

Methods of Application: Derivatives are assessed for their cardioprotective effects, including the ability to improve heart function and reduce damage from ischemia .

Results: Initial findings indicate that certain derivatives can enhance cardiac performance and protect against heart injury .

Methods of Application: Compounds are tested for their ability to prevent neurodegeneration in models of diseases like Parkinson’s and Huntington’s .

Results: Some derivatives have shown neuroprotective effects, suggesting they could help in the treatment of neurodegenerative disorders .

Future Directions

The field of drug conjugates, including peptide-drug conjugates (PDCs), continues to advance with the application of new technologies . Piperidine derivatives, including 5-Methyl-2-phenylpiperidine, could potentially play a role in the development of new PDC modalities .

properties

IUPAC Name

5-methyl-2-phenylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-10-7-8-12(13-9-10)11-5-3-2-4-6-11/h2-6,10,12-13H,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWCFBBFSWZZNCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(NC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-2-phenylpiperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
SP France, S Hussain, AM Hill, LJ Hepworth… - Acs …, 2016 - ACS Publications
… All four possible stereoisomers of 5-methyl-2-phenylpiperidine (4) could thus be achieved using this cascade, with the best result being the formation of (2R,5R)-4 in excellent …
Number of citations: 193 pubs.acs.org
M Eskici, A Karanfil - Tetrahedron, 2019 - Elsevier
Diastereoselective synthesis of cis-2,6-disubstituted piperidines from 1,2-cyclic sulfamidates is described. Regioselective ring-opening reactions of 1,2-cyclic sulfamidates derived from L…
Number of citations: 3 www.sciencedirect.com
SP France - 2018 - search.proquest.com
Chiral amine motifs are found in many bioactive compounds and therefore strategies for their direct asymmetric synthesis are of great interest. Alongside traditional chemical methods, …
Number of citations: 3 search.proquest.com

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